N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine
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Overview
Description
N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a butyl group and a trifluoromethyl group to the purine structure enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst like copper or silver.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-(trifluoromethyl)benzimidazole
- N-Butyl-2-(trifluoromethyl)aniline
- N-Butyl-2-(trifluoromethyl)imidazole
Uniqueness
N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is unique due to its purine core structure, which is not present in the similar compounds listed above. This core structure allows it to interact with nucleic acids and enzymes in a manner distinct from other trifluoromethylated compounds, making it particularly valuable in biochemical and medical research.
Properties
CAS No. |
6621-83-6 |
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Molecular Formula |
C10H12F3N5 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
N-butyl-2-(trifluoromethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H12F3N5/c1-2-3-4-14-7-6-8(16-5-15-6)18-9(17-7)10(11,12)13/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
BMTRUMHIUCPEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1NC=N2)C(F)(F)F |
Origin of Product |
United States |
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